1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Overview
Description
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloro group and a hydroxy group attached to a naphthalene ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone can be synthesized through several methods. One common method involves the refluxing of 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused zinc chloride (ZnCl2) . This reaction yields the desired compound after purification steps such as filtration, washing, drying, and recrystallization from rectified spirit .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-naphthalen-2-YL-ethanone derivative.
Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of hydroxy-naphthalen-2-YL-ethanone derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-1-hydroxy-naphthalen-2-YL)-ethanone: Similar structure but with a bromo group instead of a chloro group.
1-(4-Methoxy-1-hydroxy-naphthalen-2-YL)-ethanone: Contains a methoxy group instead of a chloro group.
1-(4-Nitro-1-hydroxy-naphthalen-2-YL)-ethanone: Features a nitro group in place of the chloro group.
Uniqueness
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is unique due to the presence of both a chloro and a hydroxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNICHETXGVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467264 | |
Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530740-47-7 | |
Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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